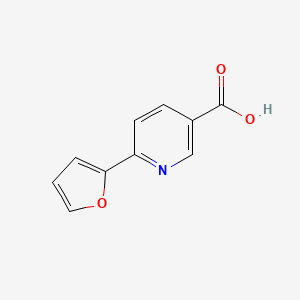

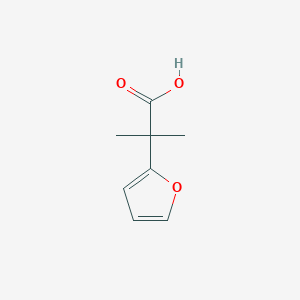

2-(2-Furyl)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

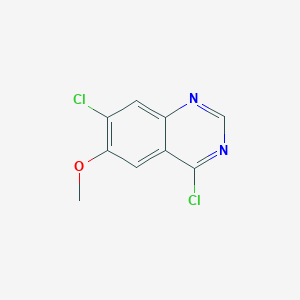

2-(2-Furyl)-2-methylpropanoic acid is a chemical compound that is part of the furan family . Furans are compounds that contain a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of 2-(2-Furyl)-2-methylpropanoic acid and its derivatives often starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Piperidinium acetate is used as a catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are then esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .Molecular Structure Analysis

The molecular structure of 2-(2-Furyl)-2-methylpropanoic acid can be analyzed using various spectroscopy techniques . For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to identify the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving 2-(2-Furyl)-2-methylpropanoic acid are diverse and can lead to a variety of products . For instance, the olefinic group can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Synthetic Approaches and Chemical Properties : Research has been focused on synthesizing various derivatives of furyl-containing compounds and exploring their chemical properties. For example, furylpropenoic acid derivatives were studied for their aggregation properties and molecular interactions, revealing insights into their structural motifs and potential for forming complex assemblies in solution and solid states (Pálinkó & Körtvélyesi, 2001). Another study explored the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents, which includes furyl derivatives, demonstrating their potential in asymmetric synthesis (Hermán et al., 2009).

Materials Science and Catalysis

- Catalytic Applications : Research on furyl-containing building blocks for organic materials has shown that these compounds can be synthesized through cascade reactions, demonstrating their potential application in materials chemistry (Eshmemet’eva et al., 2022). This highlights the utility of furyl derivatives in developing new materials with unique properties.

Pharmaceutical and Biological Applications

- Biological Activity : The synthesis and biological evaluation of furyl derivatives have shown significant promise. For instance, studies on the synthesis of furyl-containing compounds from the roots of Polyalthia evecta revealed compounds with antiplasmodial and antiviral activities, indicating their potential in developing new therapeutics (Kanokmedhakul et al., 2006). Another research area involves exploring the chemical synthesis of furylphthalides, which are crucial for synthesizing biologically active heterocyclic systems, showing their relevance in pharmaceutical chemistry (Shpuntov et al., 2015).

Zukünftige Richtungen

The future directions for research on 2-(2-Furyl)-2-methylpropanoic acid and similar compounds involve the development of sustainable synthesis methods and the exploration of their potential applications . For instance, furan platform chemicals, which include 2-(2-Furyl)-2-methylpropanoic acid, are being explored for their potential to replace traditional resources such as crude oil .

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-8(2,7(9)10)6-4-3-5-11-6/h3-5H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVISZPEHSSMCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)-2-methylpropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1342586.png)

![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)